6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one
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Overview
Description
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is a compound that features both an imidazole and a piperidinone moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidinone is a six-membered ring with a ketone group. The presence of these functional groups makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Mannich base technique, which uses a Cu(II) catalyst . The reaction conditions often involve the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ketone group in the piperidinone ring can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of alcohols from ketones.
Substitution: Introduction of various functional groups onto the imidazole ring.
Scientific Research Applications
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-nitroimidazole share structural similarities.
Piperidinone derivatives: Compounds such as 4-piperidone and 2,6-dimethylpiperidin-4-one are structurally related.
Uniqueness
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is unique due to the combination of the imidazole and piperidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-(3-methylimidazol-4-yl)-5-nitropiperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-10-4-7(12)9-6(13(15)16)2-3-8(14)11-9/h4-6,9H,2-3H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPYSLYWOBUDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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